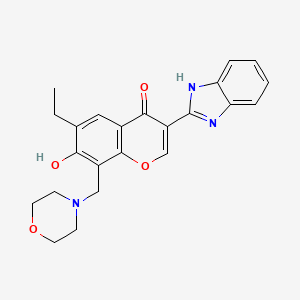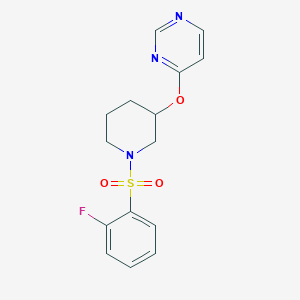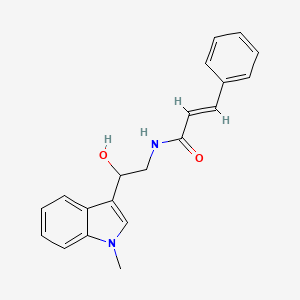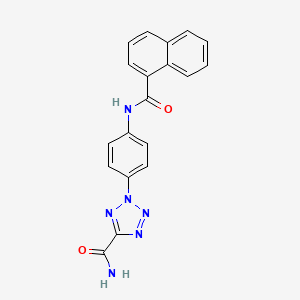![molecular formula C8H7F3N2OS B2882572 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone CAS No. 145320-71-4](/img/structure/B2882572.png)
2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone is a chemical compound with the molecular formula C8H7F3N2OS It is characterized by the presence of a trifluorobutenyl group attached to a sulfanyl group, which is further connected to a pyrimidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone typically involves the reaction of 3,4,4-trifluoro-3-butenyl sulfide with a suitable pyrimidinone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidinone derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The trifluorobutenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0-25°C.
Reduction: Lithium aluminum hydride; reaction temperature0-50°C.
Substitution: Amines, thiols; reaction temperature25-80°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Substituted pyrimidinone derivatives.
科学的研究の応用
2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The trifluorobutenyl group may enhance the compound’s ability to penetrate cell membranes, while the sulfanyl and pyrimidinone moieties may interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-quinazolinone
- Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate
- 4,4,4-trifluoro-2-butanone
Uniqueness
2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone is unique due to its specific combination of a trifluorobutenyl group with a sulfanyl-pyrimidinone structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
2-(3,4,4-trifluorobut-3-enylsulfanyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2OS/c9-5(7(10)11)2-4-15-8-12-3-1-6(14)13-8/h1,3H,2,4H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWHQGGCJZFUKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)SCCC(=C(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-amino-3,5-dichlorophenyl)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2882494.png)



![2-(BUTYLAMINO)-3-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOIC ACID](/img/structure/B2882500.png)

![1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2882505.png)


![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2882509.png)
![3-[(tert-butyldimethylsilyl)oxy]thietane-3-carbaldehyde](/img/structure/B2882510.png)
![2-Amino-4-(5-bromo-2-fluorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2882511.png)
